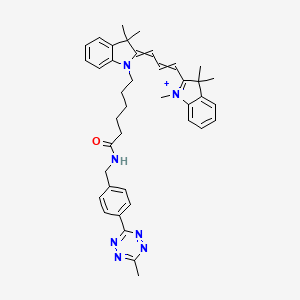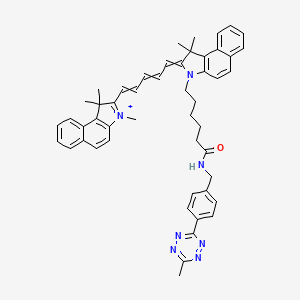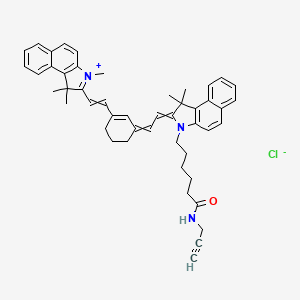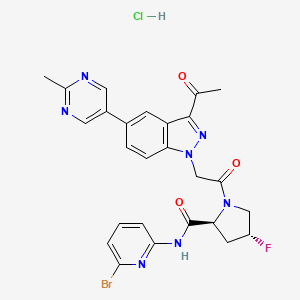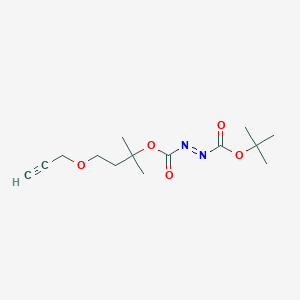
Elenbecestat
Vue d'ensemble
Description
Elenbecestat is a small-molecule inhibitor of BACE, also known as the β-secretase enzyme . It was developed with the rationale of interfering with the amyloid cascade upstream of Aβ peptide generation . BACE inhibition is sometimes envisioned as long-term maintenance therapy to limit Aβ production after an initial round of immunotherapy to remove existing amyloid deposits .
Molecular Structure Analysis
Elenbecestat has been analyzed using a structure-based drug design and scaffold morphing approach . It is reported to bind BACE 1 with 3.53-fold higher affinity than BACE 2 .
Chemical Reactions Analysis
Elenbecestat is a BACE1 inhibitor, and it works by preventing the BACE1 enzyme from cutting up APP . This results in a reduction of beta-amyloid levels in the brain, the cerebrospinal fluid that envelops the brain and spinal cord, and the blood .
Physical And Chemical Properties Analysis
Elenbecestat has a molecular weight of 437.44 . It is a small molecule, which allows it to penetrate the central nervous system effectively .
Applications De Recherche Scientifique
Alzheimer’s Disease Therapy
Elenbecestat is primarily being investigated as a therapeutic agent for Alzheimer’s disease (AD) . It functions as a BACE-1 inhibitor, targeting the beta-secretase enzyme involved in the production of beta-amyloid plaques, which are characteristic of AD . Clinical trials have shown that Elenbecestat can reduce amyloid beta levels in cerebrospinal fluid (CSF), potentially slowing the progression of the disease .
Cognitive Impairment Studies
In clinical settings, Elenbecestat has been evaluated for its safety and efficacy in patients with mild to moderate cognitive impairment due to AD. An 18-month phase 2 clinical study indicated that the drug was generally safe and well-tolerated, making it a viable candidate for long-term studies in cognitive impairment associated with AD .
In Silico Drug Design
Elenbecestat analogues have been used in structure-based drug design and scaffold morphing approaches to develop new therapeutic profiles. In silico studies, including molecular docking and pharmacokinetics methodologies, have been applied to these analogues to predict their interactions with the BACE-1 enzyme and assess their drug-likeliness properties .
Biomarker Development
Research has also focused on the potential of Elenbecestat to serve as a biomarker for brain amyloid pathology. Its ability to reduce Aβ protein levels in the brain, CSF, and plasma could be utilized in diagnostic procedures to identify early stages of AD .
Neurodegenerative Disease Modelling
Elenbecestat is used in preclinical studies to model neurodegenerative diseases. By inhibiting the production of amyloid beta, researchers can observe the effects of reduced plaque formation on neurodegeneration, which helps in understanding the pathophysiology of AD and related conditions .
Pharmacokinetic and Pharmacodynamic Analysis
The drug’s pharmacokinetic and pharmacodynamic properties are being extensively studied. These analyses are crucial for determining the appropriate dosing regimens and understanding the drug’s metabolism, distribution, and excretion, as well as its mechanism of action within the body .
Safety and Hazards
Elenbecestat demonstrated acceptable safety and tolerability profile through 18 months of study drug administration . The six most common adverse events observed were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis . No serious adverse reactions suggestive of hepatic toxicity were observed in this study .
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action of elenbecestat can be influenced by various factors. For instance, one study compared the safety and pharmacology of elenbecestat in Japanese and Caucasian people . Another trial evaluated interactions with drugs commonly prescribed to the elderly . These studies suggest that factors such as ethnicity, age, and concomitant medication use can influence the action, efficacy, and stability of elenbecestat.
Propriétés
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elenbecestat | |
CAS RN |
1388651-30-6 | |
| Record name | Elenbecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elenbecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELENBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



